molecular formula C19H18N6OS B5123099 3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

Cat. No.: B5123099
M. Wt: 378.5 g/mol
InChI Key: ASERWSVNPTWAMJ-UHFFFAOYSA-N
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Description

3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the naphthyridine and pyrazole intermediates, followed by their coupling to form the final oxadiazole compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole stands out due to its unique combination of structural features. Similar compounds include other naphthyridine, pyrazole, and oxadiazole derivatives, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-10-3-4-16(27-10)14-7-15(24-23-14)19-22-18(25-26-19)17-11(2)21-9-12-8-20-6-5-13(12)17/h3-4,7,9,20H,5-6,8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASERWSVNPTWAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C3=NC(=NO3)C4=C5CCNCC5=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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